![molecular formula C10H16O5S B6610616 methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate CAS No. 2866318-33-2](/img/structure/B6610616.png)
methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate, also known as methyl-MSM, is an organosulfur compound with a wide range of applications in the scientific and medical fields. It is a naturally occurring compound found in a variety of plant and animal tissues. It is a highly reactive and versatile molecule that can be used in a variety of ways. It has been studied for its potential anti-inflammatory, antioxidant, and analgesic properties. In addition, it has been investigated for its potential role in cancer prevention and treatment.
Mécanisme D'action
Methyl-MSM has been studied for its potential anti-inflammatory and antioxidant properties. It is thought to act by decreasing the production of pro-inflammatory cytokines, which are molecules that can cause inflammation. It is also thought to reduce the production of reactive oxygen species, which are molecules that can cause oxidative damage to cells. In addition, it is thought to reduce the activity of certain enzymes that can contribute to inflammation.
Biochemical and Physiological Effects
Methyl-MSM has been studied for its potential anti-inflammatory and antioxidant properties. In animal models, it has been shown to reduce inflammation, reduce oxidative stress, and reduce the activity of certain enzymes that can contribute to inflammation. In addition, it has been shown to reduce the production of pro-inflammatory cytokines, which can cause inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate in laboratory experiments has several advantages. It is a highly reactive and versatile molecule that can be used in a variety of reactions. In addition, it is a naturally occurring compound that is widely available. However, it is also important to note that methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate can be toxic if used in high concentrations. Therefore, it is important to use it in the correct concentration and to follow safety protocols when handling it.
Orientations Futures
The potential applications of methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate are still being explored. Some possible future directions include further research into its potential role in cancer prevention and treatment, as well as its potential anti-inflammatory, antioxidant, and analgesic properties. In addition, further research into its potential use as a reagent in organic synthesis and as a catalyst in a variety of reactions is warranted. Finally, further research into the safety and toxicity of methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate is needed.
Méthodes De Synthèse
Methyl-MSM can be synthesized through a variety of methods. The most common method is the reaction of methyl methanesulfonate with an alkanol in the presence of an acid catalyst. This reaction produces a mixture of methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate and water. Other methods of synthesis include the oxidation of dimethyl sulfoxide with hydrogen peroxide, and the reaction of methyl methanesulfonate with an alkyl halide in the presence of a base catalyst.
Applications De Recherche Scientifique
Methyl-MSM has been studied extensively for its potential applications in the scientific and medical fields. In the medical field, it has been investigated for its potential anti-inflammatory, antioxidant, and analgesic properties. It has been shown to reduce inflammation in animal models, and has been studied for its potential role in the prevention and treatment of cancer. In the scientific field, methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate has been used as a reagent in organic synthesis and as a catalyst in a variety of reactions.
Propriétés
IUPAC Name |
methyl 1-(methylsulfonyloxymethyl)bicyclo[2.1.1]hexane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5S/c1-14-9(11)8-3-7-4-10(8,5-7)6-15-16(2,12)13/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLGUYAISBZLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CC1(C2)COS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

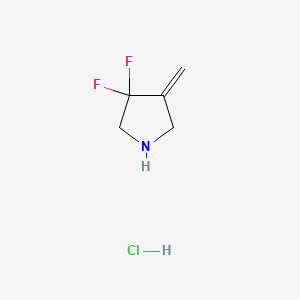
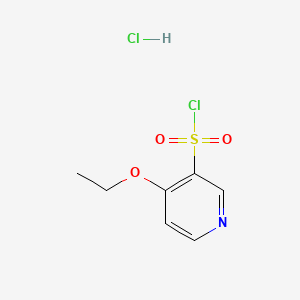
![3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride](/img/structure/B6610549.png)
![3-[(azetidin-3-yl)methoxy]propanoic acid hydrochloride](/img/structure/B6610551.png)
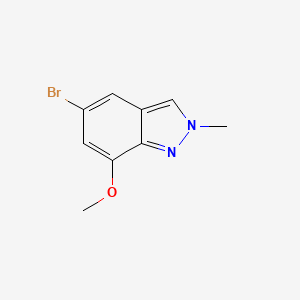
![5-bromospiro[2.4]heptane](/img/structure/B6610560.png)
![2-(chloromethyl)furo[2,3-b]pyridine hydrochloride](/img/structure/B6610561.png)
![6-tert-butyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B6610569.png)
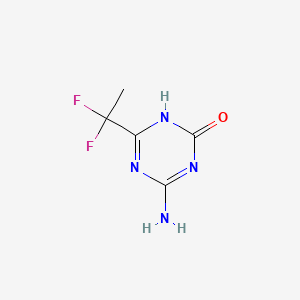
amine hydrochloride](/img/structure/B6610577.png)
![2-{bicyclo[3.1.0]hexan-2-yl}acetaldehyde](/img/structure/B6610589.png)
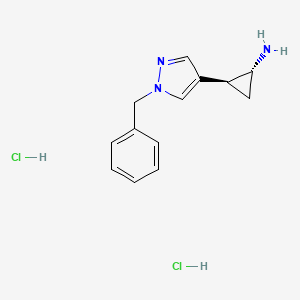
![rac-(2R,4R)-2-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid, cis](/img/structure/B6610619.png)
![2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B6610620.png)